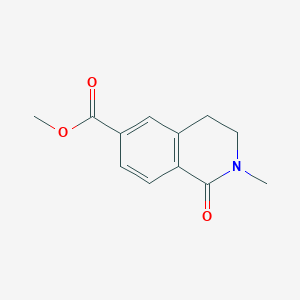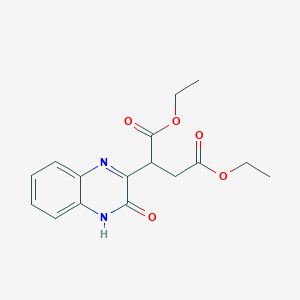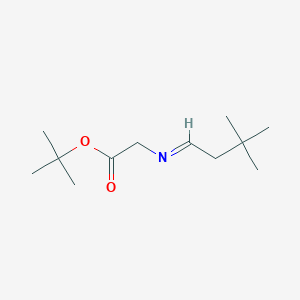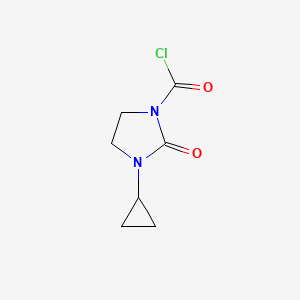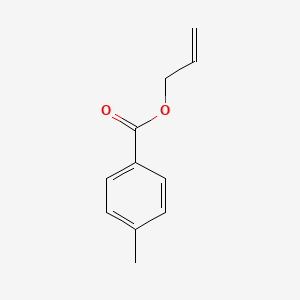
Allyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 4-methylbenzoate: is an organic compound belonging to the ester family. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a 4-methylbenzoate moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl 4-methylbenzoate can undergo oxidation reactions, particularly at the allylic position.
Substitution: The allylic position in this compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: N-bromosuccinimide (NBS), Light (hv)
Major Products Formed:
Oxidation: Epoxides, Diols
Reduction: 4-Methylbenzyl alcohol
Substitution: Allylic bromides
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl 4-methylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of certain bacterial and fungal strains .
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant aroma. It is also employed in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of allyl 4-methylbenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets thiol-containing proteins and enzymes in microorganisms, disrupting their normal function and leading to cell death . The allylic group in the compound also allows for various chemical modifications, enhancing its reactivity and versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Allyl benzoate: Similar in structure but lacks the methyl group on the benzene ring.
4-Methylbenzyl alcohol: A reduction product of allyl 4-methylbenzoate.
Allyl chloride: Contains an allyl group but is more reactive due to the presence of a chlorine atom.
Uniqueness: this compound is unique due to the presence of both an allyl group and a methyl-substituted benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
2653-46-5 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
prop-2-enyl 4-methylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
GGJIQHHMXJIVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


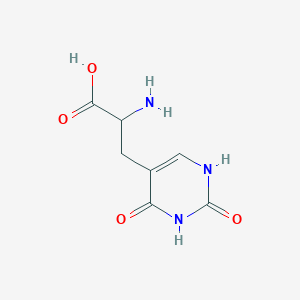
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
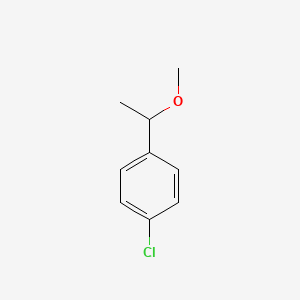
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
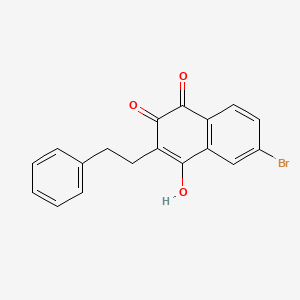
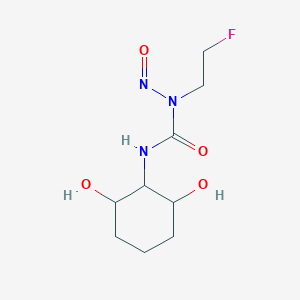
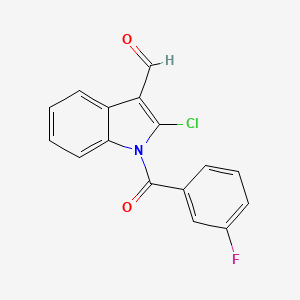
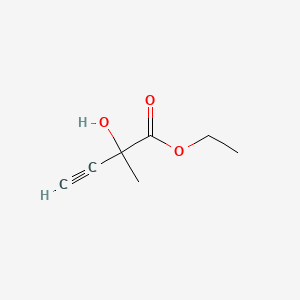
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
